

Avoiding RNase contamination in ADD1 siRNA experiments

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *ADD1 Human Pre-designed siRNA Set A*

Cat. No.: *B1614946*

[Get Quote](#)

Technical Support Center: ADD1 siRNA Experiments

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent, identify, and resolve RNase contamination issues during ADD1 siRNA experiments.

Frequently Asked Questions (FAQs)

Q1: What are RNases and why are they a major concern for my ADD1 siRNA experiment?

Ribonucleases (RNases) are enzymes that catalyze the degradation of RNA.[\[1\]](#)[\[2\]](#) They are a significant problem in RNA-based experiments, including those involving siRNA, because even minute amounts can degrade your ADD1 siRNA and the target ADD1 mRNA in your cells, leading to failed or inconsistent gene knockdown results.[\[3\]](#)[\[4\]](#) RNases are notoriously stable and difficult to inactivate; some can even withstand autoclaving and refold into an active state.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Q2: What are the most common sources of RNase contamination in the lab?

RNases are ubiquitous and can be introduced from various sources. The most common include:

- Human contact: Skin, hair, and saliva are rich in RNases.[2][8][9][10] Ungloved hands are a primary source of contamination.[8][10]
- Environment: Airborne dust particles, bacteria, and mold can carry RNases.[2][8][11] Therefore, any surface or piece of equipment left exposed to the air is a potential source.[9][12]
- Reagents and Solutions: Water and buffers can be contaminated unless specifically treated or certified as RNase-free.[7][12]
- Lab Equipment and Consumables: Non-certified plasticware, glassware, and pipette tips can introduce RNases.[12][13] Cross-contamination can also occur from shared equipment.[14]
- The samples themselves: Endogenous RNases can be released from cells or tissues upon lysis.[2][6]

Q3: How should I prepare my workspace to be RNase-free?

To create an RNase-free work environment, you should:

- Designate a specific area: If possible, set aside a bench and a dedicated set of pipettes exclusively for RNA work.[14][15]
- Clean surfaces thoroughly: Before starting, clean your benchtop, pipettes, and equipment with a commercial RNase decontamination solution (e.g., RNaseZap).[5][14][16] These solutions contain ingredients that irreversibly inactivate RNases.[16][17] After application, rinse the surface with RNase-free water.[5][17]
- Use protective coverings: You can cover the bench with fresh bench paper to provide a clean surface for your work.

Q4: What personal protective equipment (PPE) should I use?

Proper PPE is critical for preventing contamination from your body.

- Gloves: Always wear gloves.[6][8] Choose nitrile gloves for better protection and change them frequently, especially if you touch any non-decontaminated surfaces like door handles,

your face, or your phone.[5][7][13][18]

- Lab Coat: A clean, dedicated lab coat should be used for RNA work.[5]

Q5: How should I prepare and handle solutions to prevent RNase contamination?

- Use certified reagents: Whenever possible, purchase solutions and reagents that are certified RNase-free.[6][15]
- Treat water with DEPC: For lab-prepared aqueous solutions (except those containing Tris), treat the water with 0.1% diethyl pyrocarbonate (DEPC).[6][7] DEPC inactivates RNases by modifying specific amino acid residues.[7] The solution should be incubated overnight and then autoclaved to break down the remaining DEPC.[8][14] Caution: DEPC is a suspected carcinogen and must be handled with care in a fume hood.[8][14]
- Avoid DEPC with Tris buffers: DEPC reacts with the amine groups in Tris, inactivating the buffer.[6][8] Use certified RNase-free Tris and prepare the buffer using DEPC-treated, autoclaved water.[6][8]
- Aliquot reagents: To avoid contaminating stock solutions, prepare smaller aliquots for daily use.[13][15]

Q6: How should I store my ADD1 siRNA and isolated cellular RNA?

Proper storage is essential to maintain RNA integrity.

- Short-term storage: For short-term storage, keep RNA samples on ice while working and at 4°C or -20°C for up to a few weeks.[5][19] Storing RNA in a suitable buffer (e.g., TE buffer) is better than storing it in water.[5]
- Long-term storage: For long-term preservation, store RNA at -80°C.[2][19] Storing RNA as an ethanol precipitate at -20°C or -80°C is also a reliable method.[2][14]
- Avoid freeze-thaw cycles: Aliquot your RNA samples to minimize repeated freezing and thawing, which can degrade RNA.[14]

Troubleshooting Guide

Problem: My ADD1 knockdown is inefficient or has failed completely. Could RNase contamination be the cause?

Yes, this is a strong possibility. RNase contamination can degrade your ADD1 siRNA before or after transfection, as well as the target ADD1 mRNA within the cells, preventing the RNAi machinery from working effectively.[\[3\]](#)[\[4\]](#)

Troubleshooting Steps:

- **Assess RNA Integrity:** After isolating RNA from your control and experimental cells, run a sample on a denaturing agarose gel. Intact total RNA should show two sharp, distinct ribosomal RNA (rRNA) bands. If you see smearing or a shift towards lower molecular weights, it indicates RNA degradation, possibly due to RNase activity.
- **Use Controls:** Always include a validated positive control siRNA (e.g., targeting a housekeeping gene like GAPDH) and a negative control siRNA in your experiments.[\[3\]](#)[\[20\]](#) If the positive control also fails, it strongly suggests a systemic issue like RNase contamination or poor transfection efficiency.[\[21\]](#)[\[22\]](#)
- **Review Your Technique:** Re-evaluate your entire workflow for potential sources of contamination, from solution preparation and workspace cleaning to handling of cells and reagents. Refer to the best practices outlined in the FAQs.
- **Test Your Reagents:** You can test your water, buffers, and other solutions for RNase activity using commercially available kits.[\[1\]](#)[\[23\]](#) These kits often use a fluorescently-labeled RNA probe that emits a signal when degraded by RNases.[\[23\]](#)[\[24\]](#)[\[25\]](#)

Data & Protocols

Summary of RNase Decontamination Methods

This table summarizes common methods for eliminating RNase contamination from lab equipment and solutions.

Method	Application	Protocol Summary	Key Considerations
Baking	Glassware, Metalware	Bake at 180-250°C for several hours (e.g., 4 hours or overnight).[6][8][26]	Highly effective. Not suitable for plastics or heat-sensitive equipment.
Chemical Decontamination	Benchtops, Pipettors, Plasticware, Electrophoresis Tanks	Wipe or soak with commercial reagents (e.g., RNaseZap), 3% Hydrogen Peroxide, or 0.1M NaOH / 1mM EDTA.[5][6][14][17]	Follow manufacturer's instructions. Always rinse thoroughly with RNase-free water after treatment.[5][17]
DEPC Treatment	Aqueous Solutions (Water, Buffers without primary amines)	Add DEPC to 0.1% (v/v), incubate overnight at room temperature, then autoclave for at least 30-45 minutes to inactivate DEPC.[7][8][14]	Suspected carcinogen. Must be handled in a fume hood. Cannot be used with Tris-based buffers.[6][8]
Autoclaving	Solutions, Some Equipment	Standard autoclave cycles.	Not sufficient on its own to inactivate all RNases, as they can refold.[2][6] Often used as a final step after DEPC treatment to degrade the DEPC.[14]

Detailed Experimental Protocols

Protocol 1: General Workspace and Equipment Decontamination

- Prepare the Area: Remove all unnecessary items from your designated RNA work area.

- **Apply Decontaminant:** Liberally spray a commercial RNase decontamination solution (e.g., RNaseZap) onto the bench surface, pipettors, and any other equipment to be used.[5][17]
- **Wipe Thoroughly:** Use a clean paper towel to wipe all treated surfaces.[17] For pipettors, it may be necessary to disassemble the shaft for thorough cleaning.[17]
- **Rinse:** Using a squirt bottle with certified RNase-free water, thoroughly rinse all surfaces to remove the decontamination solution, as residues can inhibit downstream enzymatic reactions.[5][17]
- **Dry:** Wipe the surfaces dry with a new, clean paper towel.

Protocol 2: DEPC Treatment of Aqueous Solutions

Warning: DEPC is a potential carcinogen and should be handled with extreme caution in a chemical fume hood, wearing appropriate gloves and safety glasses.

- **Add DEPC:** In a chemical fume hood, add 1 ml of DEPC to 1 liter of the solution to be treated (for a final concentration of 0.1%).[7]
- **Mix and Incubate:** Stir the solution for at least 2 hours, or let it sit overnight at room temperature, to allow the DEPC to react with and inactivate any RNases.[7][8]
- **Inactivate DEPC:** Autoclave the treated solution for a minimum of 30-45 minutes to hydrolyze and inactivate any remaining DEPC.[8][14] The characteristic "fruity" odor after autoclaving indicates the breakdown of DEPC.[16]
- **Cool and Store:** Allow the solution to cool completely before use. Store in RNase-free containers.

Visualizations

Caption: Workflow for an ADD1 siRNA experiment highlighting critical RNase contamination points.

Caption: Troubleshooting flowchart for diagnosing failed ADD1 siRNA knockdown experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bostonbioproducts.com [bostonbioproducts.com]
- 2. Working with RNA: Hints and Tips | Bioline | Meridian Bioscience [\[bioline.com\]](http://bioline.com)
- 3. Ten Tips for a Successful siRNA Experiment | Thermo Fisher Scientific - JP [\[thermofisher.com\]](http://thermofisher.com)
- 4. Transfection Guide (6) - siRNA Transfection Guide [\[creative-biogene.com\]](http://creative-biogene.com)
- 5. biotium.com [biotium.com]
- 6. lifescience.roche.com [lifescience.roche.com]
- 7. neb.com [neb.com]
- 8. genomics.no [genomics.no]
- 9. The Basics: RNase Control | Thermo Fisher Scientific - HK [\[thermofisher.com\]](http://thermofisher.com)
- 10. Living with RNase: Sources & Contamination Control | Thermo Fisher Scientific - TW [\[thermofisher.com\]](http://thermofisher.com)
- 11. purilogics.com [purilogics.com]
- 12. Living with RNase: Sources & Contamination Control | Thermo Fisher Scientific - US [\[thermofisher.com\]](http://thermofisher.com)
- 13. goldbio.com [goldbio.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. Best practices for RNA storage and sample handling | QIAGEN [\[qiagen.com\]](http://qiagen.com)
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Instrument Cleaning - Rnase Decontamination | National Institute of Environmental Health Sciences [\[niehs.nih.gov\]](http://niehs.nih.gov)
- 18. Tips for Maintaining an RNase-Free Environment: Choosing the Right Gloves [\[shieldscientific.com\]](http://shieldscientific.com)
- 19. Tips for Working with RNA - University of Mississippi Medical Center [\[umc.edu\]](http://umc.edu)

- 20. Reddit - The heart of the internet [reddit.com]
- 21. Top three tips for troubleshooting your RNAi experiment [horizontodiscovery.com]
- 22. RNAi Synthetics Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 23. RNase Detection | Thermo Fisher Scientific - AU [thermofisher.com]
- 24. acrobiosystems.com [acrobiosystems.com]
- 25. youtube.com [youtube.com]
- 26. biochemistry - How is RNase contamination in RNA based experiments prevented? - Biology Stack Exchange [biology.stackexchange.com]
- To cite this document: BenchChem. [Avoiding RNase contamination in ADD1 siRNA experiments]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1614946#avoiding-rnase-contamination-in-add1-sirna-experiments]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com